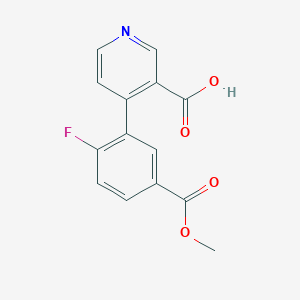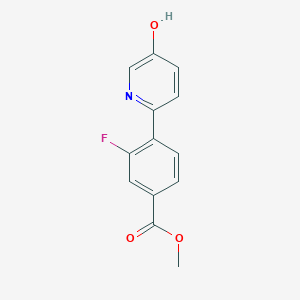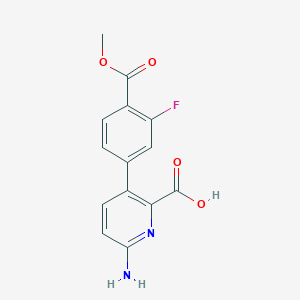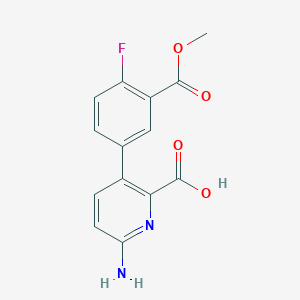
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, or FMN, is a synthetic compound that has been used in scientific research for decades. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods. FMN has a number of useful properties, including the ability to act as an inhibitor of enzymes, making it a valuable tool for studying the biochemical and physiological effects of various drugs and compounds. In
科学研究应用
FMN has a number of applications in scientific research. It can be used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It can also be used to study the biochemical and physiological effects of various drugs and compounds. It has been used in research on cancer, diabetes, and other diseases, as well as in studies of the effects of drugs on the brain, heart, and other organs.
作用机制
FMN acts as an inhibitor of enzymes by binding to the active site of the enzyme, preventing it from performing its normal function. This can be used to study the effects of drugs and compounds on the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
FMN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of the neurotransmitter in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to improve glucose metabolism and reduce insulin resistance.
实验室实验的优点和局限性
One of the main advantages of using FMN in lab experiments is that it is relatively easy to synthesize and use. It is also relatively stable, making it suitable for long-term experiments. However, it is important to note that FMN is not as potent as some other inhibitors, so it may not be suitable for some experiments.
未来方向
There are a number of potential future directions for FMN research. It could be used to study the effects of drugs on the brain, heart, and other organs. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer, diabetes, and other illnesses. Finally, it could be used to study the effects of environmental pollutants on the body.
合成方法
FMN is typically synthesized from nicotinic acid via a three-step process. First, the nicotinic acid is reacted with 3-fluorobenzoyl chloride in the presence of pyridine to form 3-fluorobenzoyl nicotinic acid. This is then reacted with 5-methoxycarbonylphenyl bromide in the presence of potassium carbonate to form 3-fluoro-5-methoxycarbonylphenyl nicotinic acid. Finally, the compound is heated in the presence of a base to form FMN.
属性
IUPAC Name |
4-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-4-8(5-10(15)6-9)11-2-3-16-7-12(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGJDSCKGIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692717 |
Source


|
| Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid | |
CAS RN |
1261914-05-9 |
Source


|
| Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415335.png)




![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)






